(-)-Devapamil

Description

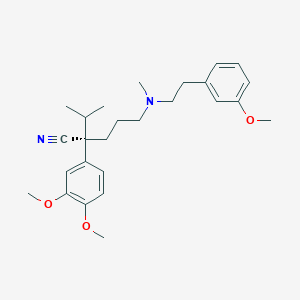

Structure

3D Structure

Properties

CAS No. |

93468-87-2 |

|---|---|

Molecular Formula |

C26H36N2O3 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile |

InChI |

InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t26-/m0/s1 |

InChI Key |

VMVKIDPOEOLUFS-SANMLTNESA-N |

SMILES |

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Isomeric SMILES |

CC(C)[C@](CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Synonyms |

(-)-H3-desmethoxyverapamil 4-desmethoxyverapamil 4-DMV D 888 D-888 D888 |

Origin of Product |

United States |

Synthetic Methodologies and Enantiomeric Purity in Research

Stereoselective Synthesis of (-)-Devapamil

The synthesis of this compound typically involves strategies that either create the chiral center stereoselectively or resolve a racemic mixture into its constituent enantiomers.

Chiral Auxiliary Approaches

While direct application of chiral auxiliaries in the synthesis of this compound is not extensively detailed in the primary literature, related phenylalkylamine syntheses have employed chiral resolution techniques to obtain enantiopure products. A common method described for obtaining enantiomerically enriched devapamil (B1218581) involves chiral resolution using a chiral resolving agent.

One reported synthetic route for (R)-devapamil, achieving 98% enantiomeric excess (ee), involves a nine-step process that includes a critical chiral resolution step using (+)-diethyl tartrate vulcanchem.com. This method relies on the formation of diastereomeric salts, which can then be separated based on their differing physical properties, such as solubility. Strict temperature control, specifically maintaining temperatures below -10°C during the resolution step, is crucial to prevent racemization and preserve the enantiomeric purity of the desired product vulcanchem.com.

Related phenylalkylamine syntheses, such as those for verapamil (B1683045) and gallopamil, have utilized optically active 1,2-propanediols to achieve stereospecific synthesis, often involving steps like nucleophilic displacement of chiral secondary mesylates, which proceed with Walden inversion researchgate.net. These approaches highlight the general utility of chiral reagents and stereochemical control in the synthesis of this class of compounds.

Asymmetric Catalytic Strategies

Asymmetric catalysis offers a powerful route to enantioselectively synthesize chiral molecules by employing chiral catalysts to direct the stereochemical outcome of a reaction frontiersin.orgwikipedia.orgnih.gov. While specific asymmetric catalytic strategies directly applied to the synthesis of this compound are not extensively documented in the reviewed literature, the principles of asymmetric catalysis, such as using chiral ligands with transition metals or employing organocatalysts, are broadly applicable to the synthesis of chiral amines and complex organic molecules frontiersin.orgwikipedia.orgnih.gov. The development of such catalytic methods for phenylalkylamine scaffolds remains an area of interest in modern synthetic organic chemistry thieme-connect.com.

Synthesis of Labeled Analogues for Receptor Characterization (e.g., Radiolabels)

The characterization of receptor binding and the study of drug distribution and metabolism often necessitate the use of labeled compounds, such as radioligands. While detailed synthetic procedures for radiolabeled analogues of this compound are not explicitly provided in the searched literature, the use of "(-)-[³H]-devapamil" in binding assays implies that such labeled compounds have been synthesized nih.gov. These radiolabeled analogues are crucial tools for quantifying receptor occupancy, determining binding affinities (e.g., Kd values), and investigating the pharmacokinetic properties of devapamil in preclinical studies. The synthesis of such labeled compounds would typically involve incorporating a radioactive isotope, such as tritium (B154650) (³H), at a specific position in the molecule, often through precursor-based labeling during the later stages of the synthetic route.

Analytical Techniques for Enantiomeric Excess Determination in Research Materials

Ensuring the enantiomeric purity of synthesized this compound is critical for reliable research outcomes. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) equipped with chiral stationary phases is a cornerstone for resolving and quantifying enantiomers. Specifically, HPLC methods utilizing chiral columns, such as Chiralpak AD-H, have demonstrated the ability to resolve the (R)- and (S)-enantiomers of devapamil with a resolution factor greater than 2.5 vulcanchem.com. This resolution allows for the precise determination of the enantiomeric excess (ee) of the synthesized material.

Mass spectrometry (MS) is also utilized for structural confirmation. For devapamil, mass spectral analysis confirms the molecular ion, typically observed as [M+H]⁺ at m/z 425.3 vulcanchem.com. When coupled with chromatographic separation (LC-MS), it can provide both identification and quantification of the compound.

Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can also be employed, potentially using chiral shift reagents or derivatization to differentiate between enantiomers, although chiral HPLC remains the gold standard for direct enantiomeric excess determination.

Molecular Mechanisms of Voltage Gated Calcium Channel Modulation

Interaction with L-Type Calcium Channels (Cav1 Subtypes)

(-)-Devapamil exerts its effects by binding to specific sites on the pore-forming α1 subunit of LTCCs, thereby altering channel function.

Specificity for Channel Subtypes and Isoforms

Phenylalkylamines, including this compound, are well-established modulators of L-type calcium channels (Cav1.1, Cav1.2, Cav1.3, and Cav1.4) researchgate.netoatext.com. Studies have indicated a specific affinity for the Cav1.2 isoform, with reported IC₅₀ values in the nanomolar range. For instance, this compound has an IC₅₀ of 50 nM at -60 mV for Cav1.2 rupress.org. While the general class of PAAs targets LTCCs, detailed isoform-specific selectivity data for this compound beyond this is not extensively detailed in the provided literature.

Ligand Binding Sites and Allosteric Domains

The binding of this compound to LTCCs involves a complex interplay of residues located within the pore region of the channel's α1 subunit. Molecular modeling and mutational studies have elucidated key interaction points.

General Binding Location: Phenylalkylamines, including this compound, are understood to bind within the central cavity of the LTCC pore, situated on the intracellular side of the selectivity filter nih.govresearchgate.netannualreviews.org. This binding site is formed by residues from the S6 transmembrane segments of the α1 subunit, particularly from domains III and IV nih.govresearchgate.netannualreviews.org.

Specific Residue Interactions:

The meta-methoxy group of ring A in this compound forms a hydrogen bond with Tyrosine at position IIIS6 nih.govresearchgate.net.

The meta-methoxy group of ring B interacts with Tyrosine at position IVS6 nih.govresearchgate.net.

The positively charged ammonium (B1175870) group of this compound is stabilized at the focus of P-helices, interacting electrostatically with the C-terminal ends of the P-loops nih.govresearchgate.net.

The nitrile group of this compound coordinates with a calcium ion (Ca²⁺) that is itself bound by glutamate (B1630785) residues within the selectivity filter of repeats III and IV nih.govresearchgate.net. This interaction is critical for the potentiation of PAA action by Ca²⁺ nih.govresearchgate.net.

An engineered Tyrosine at position IIIS5 has been shown to form a hydrogen bond with the para-methoxy group of ring A in this compound, enhancing its activity nih.govresearchgate.net.

The PAA receptor site's composition and sequence environment significantly influence the binding kinetics of this compound nih.gov.

Table 1: Key Residue Interactions of this compound with LTCCs

| Ligand Moiety | Channel Residue/Region | Interaction Type | Reference |

| Meta-methoxy (Ring A) | Tyr_IIIS6 | Hydrogen Bond | nih.govresearchgate.net |

| Meta-methoxy (Ring B) | Tyr_IVS6 | Hydrogen Bond | nih.govresearchgate.net |

| Ammonium Group | Focus of P-helices | Electrostatic Stabilization | nih.govresearchgate.net |

| C-terminal P-loops | Electrostatic Interaction | nih.govresearchgate.net | |

| Nitrile Group | Ca²⁺ ion | Coordination | nih.govresearchgate.net |

| Selectivity Filter Glu | Coordination (via Ca²⁺) | nih.govresearchgate.net | |

| Para-methoxy (Ring A) | Engineered Tyr_IIIS5 | Hydrogen Bond | nih.govresearchgate.net |

Determinants of Binding Affinity within the Channel Pore

The affinity of this compound for LTCCs is determined by specific amino acid residues within the pore, particularly in the IVS6 segment. Mutation of isoleucine at position 1811 in IVS6 (mutant AL25/-I) resulted in an approximate 30-fold decrease in the apparent association rate for this compound, underscoring its crucial role in forming the PAA receptor site nih.gov. Furthermore, mutations in three residues located near the selectivity filter of LTCCs led to a 100-fold reduction in the affinity of devapamil (B1218581) (D888) nih.govresearchgate.net. These findings highlight the importance of pore-lining residues, especially within the IVS6 segment, for high-affinity binding nih.gov.

Role of Selectivity Filter Residues in Ligand Interaction

The selectivity filter, characterized by a ring of glutamate residues, plays a direct role in the interaction with this compound. The nitrile group of the drug coordinates with a Ca²⁺ ion, which is itself bound by these filter glutamates in repeats III and IV nih.govresearchgate.net. This specific interaction is significant as it contributes to the phenomenon of Ca²⁺ potentiation of PAA action, where the presence of Ca²⁺ enhances the drug's effect nih.govresearchgate.net. The glutamate at position DIII(0) in the selectivity filter of Cav1.2 channels is particularly critical for ion selectivity and contributes to the observed effects nih.gov.

State-Dependent Blockade Mechanisms

This compound exhibits significant state-dependent blockade, meaning its affinity and efficacy vary depending on the conformational state of the calcium channel (resting, open, or inactivated).

Affinity for Different States: this compound demonstrates increased affinity for depolarized channels, with its affinity for depolarized states being approximately 5-fold higher than for resting channels nih.govresearchgate.net. It binds with high affinity to both open and inactivated states of the channel annualreviews.orgresearchgate.net.

Use-Dependence: The blockade by this compound is often characterized as use-dependent, implying that its binding affinity increases with higher stimulation frequencies or repeated channel opening guidetopharmacology.orgelifesciences.org. This is attributed to the drug's ability to stabilize inactivated channel states, thereby slowing the recovery of the channel to its resting or open states annualreviews.orgresearchgate.net.

Access Pathway: The charged form of this compound ((−)qD888) has been shown to access its binding site in the open state of the channel without restriction researchgate.netnih.gov. Recovery from the block is also voltage-dependent, occurring more rapidly at hyperpolarized membrane potentials researchgate.net.

Resting-State Blockade Characteristics

In the resting state, this compound exhibits a notable affinity for LTCCs, typically in the tens of nanomolar range nih.govresearchgate.net. Studies involving mutations in the PAA receptor site have indicated that apparent drug dissociation rates from the resting state of Ca²⁺ channels are largely unaffected by these specific point mutations nih.gov. Furthermore, the quaternary derivative of devapamil, when applied extracellularly, primarily inhibits currents in a resting-state-dependent manner nih.gov.

Compound List:

this compound

Gallopamil

Dihydropyridines (DHPs)

Benzothiazepines

Use-Dependent and Voltage-Dependent Blockade Kinetics

Phenylalkylamines, including this compound, are characterized by their voltage- and use-dependent blockade of L-type calcium channels. This phenomenon implies that the drug's efficacy is influenced by the channel's conformational state, which is dictated by the membrane potential and the frequency of channel activation researchgate.netias.ac.in.

This compound, also known as D888 or desmethoxyverapamil, exhibits state-dependent binding, showing a significantly higher affinity for depolarized (open or inactivated) channel states compared to the resting state. Studies indicate a five-fold increase in affinity for depolarized L-type channels nih.gov. This state-dependence contributes to the "use-dependent" nature of the block, where channels that are frequently activated (used) are blocked more effectively. The charged form of the drug, such as the quaternary derivative qD888, demonstrates resting-state-dependent block when applied extracellularly, suggesting interaction with sites accessible from the outside of the cell nih.gov. Furthermore, the recovery from block by charged this compound from the resting state is accelerated at more hyperpolarized potentials, indicating that the channel must open widely to allow free access of the drug, and that dissociation from the closed channel conformation is hindered by channel gates nih.gov. The binding kinetics of this compound enantiomers to L-type channels have shown complex behavior, with block occurring over a wide concentration range and characterized by Hill coefficients between 0.6 and 0.7 researchgate.net.

Allosteric Modulation of Channel Function by Endogenous Ions (e.g., Ca2+)

Endogenous ions, particularly calcium (Ca2+), play a role in modulating the interaction of phenylalkylamines with calcium channels. The nitrile group present in the structure of this compound is proposed to interact with a Ca2+ ion that is coordinated by glutamate residues within the selectivity filter of the L-type calcium channel, located in repeats III and IV nih.govresearchgate.net. This interaction suggests that Ca2+ ions may potentiate the action of phenylalkylamines by stabilizing the drug-channel complex. When Ca2+ binds to these selectivity filter glutamates, it is involved in the ion permeation process, and the binding of this compound to these sites implies a competitive interaction with the permeating Ca2+ ions rupress.org.

Investigation of T-Type Calcium Channel (Cav3 Subtypes) Interactions

Beyond their well-established effects on L-type calcium channels, phenylalkylamines, including this compound, also interact with T-type calcium channels (Cav3 subtypes). While L-type channels are primarily targeted, T-type channels are also modulated by these compounds nih.govresearchgate.netfrontiersin.orgfrontiersin.org. Verapamil, a closely related PAA, blocks T-type channels with micromolar affinity, and this compound exhibits comparable affinity and state-dependence for these channels nih.govresearchgate.net. T-type channels generally display less pronounced state-dependence in their block by PAAs compared to L-type channels nih.gov.

This compound, like other phenylalkylamines, demonstrates activity against both L-type and T-type calcium channels, though its selectivity profile between these major classes and among the different Cav3 subtypes is not extensively detailed in the available literature. Studies indicate that while verapamil and this compound block both channel types, their relative selectivity can differ frontiersin.org. Specific quantitative data on the differential affinity of this compound for Cav3.1, Cav3.2, and Cav3.3 subtypes compared to L-type channels are limited.

The binding mode of phenylalkylamines to L-type calcium channels involves intracellular access through the open activation gate researchgate.net. Models suggest that this compound binds near the S5-S6 helices of domains III and IV, adopting an angular conformation. In this conformation, one aromatic ring extends towards the interface of repeats III and IV, while the other resides in the central cavity. The protonated amino group is proposed to interact with selectivity filter glutamates, and the nitrile group coordinates with a Ca2+ ion nih.govresearchgate.net. Key tyrosine residues in the pore-lining segments (e.g., Tyr_IIIS6 and Tyr_IVS6) are critical for these interactions researchgate.net. The charged derivative qD888 also shows blockade from the extracellular surface of L-type channels, suggesting potentially multiple binding sites or mechanisms for PAAs on these channels nih.gov. For T-type channels, the proposed binding site for PAAs may involve a cavity between domains I and IV, with Ca2+ coordination in this region researchgate.net.

Differential Affinity and Selectivity Studies

Exploration of Other Ion Channel Modulatory Effects (if applicable from research)

While the primary focus of research on this compound and related phenylalkylamines is their interaction with voltage-gated calcium channels, some studies have indicated broader ion channel modulatory effects for this class of compounds. For instance, verapamil has been shown to inhibit certain potassium channels, such as TREK channels and A-type potassium currents, leading to depolarization of sympathetic neurons frontiersin.org. However, specific research detailing the effects of this compound on other ion channel families, beyond calcium channels, is not extensively covered in the provided literature.

Data Tables

Structure Activity Relationships Sar and Analog Design for Mechanistic Elucidation

Identification of Pharmacophoric Features for Channel Interaction

The fundamental pharmacophore of phenylalkylamines like (-)-devapamil comprises two aromatic rings connected by a flexible alkylamine chain, which facilitates membrane penetration and target engagement. vulcanchem.comwikipedia.orgresearchgate.net Studies indicate that the molecule's ability to block calcium channels is significantly influenced by specific functional groups and their spatial arrangement.

Aromatic Rings: Both aromatic rings are crucial for interaction with the calcium channel. The methoxy (B1213986) substituents on these rings play a role in lipid solubility and binding affinity. vulcanchem.comresearchgate.netias.ac.in Specifically, the methoxy groups on the phenyl rings can accept hydrogen bonds from specific residues within the channel's binding site, such as tyrosine residues. nih.govresearchgate.netnih.gov

Alkylamine Chain: This flexible linker connects the two aromatic rings and is essential for positioning the molecule within the channel pore. vulcanchem.comwikipedia.orgresearchgate.net The tertiary amino group within this chain is predominantly protonated at physiological pH and is critical for the drug's interaction with the channel. researchgate.netresearchgate.netnih.gov

Nitrile Group: The nitrile moiety is a key pharmacophoric feature. It has been shown to interact directly with calcium ions within the channel's selectivity filter, a feature that may explain the calcium potentiation of phenylalkylamine action. nih.govresearchgate.netnih.gov The presence of an electronegative atom at this position is associated with potent phenylalkylamine analogs. researchgate.net

Influence of Molecular Substructures on Binding Affinity and Selectivity

Modifications to various substructures of this compound can significantly alter its binding affinity and selectivity for different calcium channel subtypes.

Methoxy Substituents: The methoxy groups on the phenyl rings are important for lipid solubility and binding. vulcanchem.comias.ac.in Comparative analyses with verapamil (B1683045), which has more methoxy groups, suggest that the specific pattern and number of these groups influence binding flexibility and potency. vulcanchem.comresearchgate.netias.ac.in For instance, the para-methoxy group on one of the phenyl rings has been predicted to accept a hydrogen bond from an engineered tyrosine residue in the channel, contributing to enhanced activity. nih.govresearchgate.netnih.gov

Nitrile Group Position: The nitrile group's position and interaction with calcium ions are critical for the mechanism of action and potency. nih.govresearchgate.netnih.gov

Stereoisomeric Effects on Molecular Recognition and Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound. As a chiral molecule, it exists as enantiomers, and their interactions with the calcium channel receptor are stereospecific.

Enantiomeric Potency: The levorotatory enantiomer, this compound (also designated as (R)-devapamil in some contexts vulcanchem.comnih.gov), is generally more potent than its dextrorotatory counterpart. Studies on purified skeletal muscle calcium channel receptors have shown that (R)-devapamil binds with an apparent Kd of 13 ± 2.6 nM. vulcanchem.com Research comparing the enantiomers of D888 (devapamil) indicated that they were approximately 10-fold more potent than verapamil, with nearly equal potency between the (-)-(R) and (+)-(S) enantiomers in blocking T-type calcium channels, although other studies suggest a preference for the levorotatory isomer in L-type channels. nih.govresearchgate.net

Molecular Recognition: The specific three-dimensional arrangement of atoms in each enantiomer dictates how well it fits into the chiral binding site of the calcium channel. vulcanchem.com The enantiomeric purity of this compound is critical, as contamination with the (S)-form can alter pharmacological outcomes. vulcanchem.com

Rational Design and Synthesis of Novel Phenylalkylamine Analogues for SAR Probing

The design and synthesis of novel phenylalkylamine analogues are crucial for systematically probing SAR and elucidating the mechanisms of calcium channel blockade. While specific examples of novel devapamil (B1218581) analogues are not detailed in the provided snippets, the general approach involves modifying key structural features and evaluating their impact on activity.

Systematic Modification: Analogues can be synthesized by altering substituents on the aromatic rings, modifying the length or branching of the alkylamine chain, or changing the nature of the polar head group (e.g., replacing the nitrile with other electron-withdrawing groups).

Comparative Studies: Such analogues are then tested for their ability to block calcium channels, often in comparison to devapamil and verapamil. This allows researchers to map out which structural features are critical for binding affinity, potency, and selectivity. For example, studies on verapamil derivatives have shown that substituents on the benzene (B151609) ring near the asymmetric carbon atom strongly influence potency, while the tertiary amino nitrogen and the two benzene rings are essential for activity. nih.gov

Computational Approaches to SAR Modeling (e.g., QSAR, 3D-QSAR)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, are powerful tools for understanding the relationship between chemical structure and biological activity.

Molecular Docking and Modeling: Studies have employed molecular docking and homology modeling to predict the binding modes of phenylalkylamines, including devapamil, within L-type calcium channels (LTCCs). nih.govresearchgate.netnih.govresearchgate.netresearchgate.net These models suggest that phenylalkylamines bind within the inner pore of the channel, with key interactions involving hydrogen bonding of methoxy groups to tyrosine residues and the nitrile group interacting with a calcium ion coordinated by selectivity filter glutamates. nih.govresearchgate.netnih.gov The U-shaped conformation of phenylalkylamines is predicted to be the biologically active form. nih.govresearchgate.net

QSAR Studies: While specific QSAR models for devapamil are not detailed in the provided results, QSAR is a standard approach in drug discovery to correlate physicochemical properties (like lipophilicity, electronic parameters, and steric factors) with biological activity. For verapamil derivatives, Hansch analysis has shown that biological activity can be optimally correlated with a combination of Hammett constants and molar volume for substituents on one phenyl ring, and hydrophobic effects for changes at the isopropyl group. nih.gov These computational approaches help in rationalizing observed SAR trends and guiding the design of new, more potent analogues.

Cellular and Subcellular Pharmacological Characterization

Electrophysiological Studies in Isolated Cell Systems

Electrophysiological studies have been instrumental in characterizing the effects of (-)-Devapamil on ion channel function at the cellular level. These investigations provide insights into the compound's mechanism of action and its interaction with specific ion channels.

The patch-clamp technique is a powerful tool for studying ion currents in individual cells. wikipedia.org Whole-cell recordings, which measure currents across the entire cell membrane, have demonstrated that this compound is a potent blocker of L-type calcium channels. wikipedia.org

In ventricular myocytes from rat hearts, extracellular application of 3 microM this compound reduced the L-type calcium current (ICa) to 9.3 +/- 6% of the control value. nih.gov Similarly, studies on T-type calcium channels showed that 20 μM of D888 (devapamil) resulted in a 63 ± 2% use-dependent block. nih.gov The action of phenylalkylamines like devapamil (B1218581) shows strong use-dependence, with higher apparent affinity at increased stimulation frequencies. guidetopharmacology.orgguidetoimmunopharmacology.org

The process of "rundown," a time-dependent decrease in the magnitude of the L-type calcium current during patch-clamp experiments, is a recognized phenomenon. wellcomeopenresearch.org This rundown can be influenced by experimental conditions and is thought to be related to the accumulation of intracellular calcium, leading to calcium-dependent inactivation of the channel. wellcomeopenresearch.org

Single-channel recordings, which allow for the study of individual ion channels, provide further detail on the mechanism of action. wikipedia.org These studies can reveal how this compound affects the opening and closing kinetics of single calcium channels.

| Cell Type | Technique | Concentration | Effect on Ion Current | Reference |

|---|---|---|---|---|

| Rat Ventricular Myocytes | Whole-Cell Patch-Clamp | 3 µM | Reduced L-type Ca2+ current to 9.3 ± 6% of control | nih.gov |

| T-type Calcium Channels | Patch-Clamp | 20 µM | 63 ± 2% use-dependent block | nih.gov |

A key question in the pharmacology of ion channel blockers is whether they act from the extracellular or intracellular side of the cell membrane. For this compound, a phenylalkylamine, studies have explored this "sidedness" of action.

In rat ventricular myocytes, the intracellular application of 30 microM this compound via the patch pipette did not lead to a depression of the L-type calcium current. nih.gov In contrast, extracellular application produced a significant block. nih.gov This suggests that for these cells, the binding site for this compound on the L-type calcium channel is located on the outer surface of the cell membrane. nih.gov

However, studies using a permanently charged, membrane-impermeable quaternary derivative of this compound (qD888) in smooth muscle-like cells revealed a more complex picture. nih.gov Extracellular application of qD888 inhibited L-type calcium channel currents in a resting-state-dependent manner. nih.gov Interestingly, qD888 was also found to block the channel from the cytoplasmic side, with this intracellular block being dependent on channel opening (use-dependence). nih.gov This suggests that qD888 can access its binding site from both the extracellular and intracellular sides, with different mechanisms of block. nih.gov The extracellular block may be mediated by a site that also confers tonic block by quaternary benzothiazepines. nih.gov

For T-type calcium channels, it has been proposed that there is a "back pathway" allowing charged drugs to access the inner pore of the channel without crossing the plasma membrane. researchgate.net

Calcium imaging and flux assays are widely used to measure changes in intracellular calcium concentrations in response to various stimuli, including the application of ion channel modulators. thermofisher.commoleculardevices.com These techniques often employ fluorescent calcium indicators that change their intensity upon binding to calcium. thermofisher.com

Calcium flux assays can be used to screen for compounds that act as agonists or antagonists of calcium channels. moleculardevices.combmglabtech.com The baseline pattern of calcium oscillations in cultured neurons, for example, changes rapidly upon the application of compounds that affect calcium flux. moleculardevices.com

While specific data on this compound's effects in calcium imaging and flux assays is not detailed in the provided context, these methods are crucial for understanding the functional consequences of L-type calcium channel blockade by this compound in various cell types. The inhibition of calcium influx through L-type channels by this compound would be expected to reduce the increase in intracellular calcium that is typically observed upon cell depolarization or stimulation of certain signaling pathways. bmglabtech.com

Assessment of Sidedness of Drug Action (Intracellular vs. Extracellular Access)

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique for characterizing the interaction of a drug with its receptor. aurorabiomed.com.cn These assays use a radiolabeled form of a ligand (in this case, 3H-Devapamil, also known as [3H]D888) to study its binding to a target, such as an ion channel. aurorabiomed.com.cnnih.gov

Saturation binding experiments are used to determine the density of binding sites (Bmax) and the dissociation constant (Kd), a measure of binding affinity. In intact strips of rat portal vein, (-)-[3H]D888 was found to bind saturably with a Kd of 363 pM and a Bmax of 15.6 fmol/mg wet weight. nih.gov

Displacement binding assays are used to determine the affinity of unlabeled compounds for the same binding site. In these experiments, various unlabeled dihydropyridines, phenylalkylamines, and benzothiazepines were shown to inhibit the specific binding of (-)-[3H]D888 in a concentration-dependent manner, indicating that they compete for the same or allosterically coupled binding sites on the L-type calcium channel. nih.gov

Studies on cultured human embryonal vascular smooth muscle cells also demonstrated specific binding of (-)-[3H]desmethoxyverapamil. sav.sk

| Tissue/Cell Type | Radioligand | Kd | Bmax | Reference |

|---|---|---|---|---|

| Rat Portal Vein Strips | (-)-[3H]D888 | 363 pM | 15.6 fmol/mg wet weight | nih.gov |

The binding of this compound to L-type calcium channels is not static but can be modulated by the physiological state of the channel, including the membrane potential and the surrounding ionic environment.

Studies in rat portal vein strips have shown that both depolarization (induced by high external potassium) and hyperpolarization (induced by cromakalim) lead to a decrease in the binding capacity of (-)-[3H]D888. nih.gov This suggests that changes in membrane potential alter the conformation of the calcium channel, making the binding site less accessible. nih.gov This finding supports the "guarded receptor hypothesis," which posits that membrane potential modulates ligand affinity by altering the availability of the receptor binding site. nih.gov

The ionic environment also plays a role. While the transport of different divalent cations like Ca2+, Ba2+, and Sr2+, or Na+ through the channel did not alter the binding capacity of (-)-[3H]D888, the presence of Ca2+ has been shown to potentiate the action of phenylalkylamines. nih.govnih.gov This potentiation is thought to occur because the binding of a Ca2+ ion to the selectivity filter of the channel enhances the blocking activity of the phenylalkylamine. nih.gov In depolarized cultured rat heart cells, the addition of 1.25 mM CaCl2 caused an increase in the maximal binding capacity for the dihydropyridine (B1217469) (+)-[3H]PN 200-110, but had only marginal effects on the allosteric interactions with verapamil (B1683045). nih.gov

Furthermore, the sequence environment and composition of the phenylalkylamine receptor site itself significantly affect the association and dissociation rates of this compound. nih.gov Mutations in specific amino acid residues within the channel can dramatically alter the binding affinity of the drug. nih.gov For instance, a single point mutation (I1811M) in the IVS6 transmembrane segment of a class A calcium channel decreased the apparent association rate for this compound by approximately 30-fold. nih.gov

Saturation and Displacement Binding Kinetics

Biochemical and Biophysical Characterization of Ligand-Channel Complexes

The interaction of this compound with voltage-gated calcium channels (VGCCs), particularly the L-type calcium channel (LTCC), has been the subject of detailed biochemical and biophysical investigation. These studies have provided critical insights into the molecular basis of its channel-blocking activity.

This compound, a phenylalkylamine (PAA) derivative, binds to the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore. guidetopharmacology.org The binding site for PAAs is located within the central cavity of the pore, accessible from the cytoplasm. researchgate.netias.ac.in The affinity of this compound for the channel is state-dependent, with higher affinity for open and inactivated channel states. researchgate.netnih.gov This state-dependent binding is a key feature of its mechanism of action, leading to use-dependent block, where the inhibitory effect increases with more frequent channel opening, such as during high-frequency stimulation. researchgate.net

Structural and functional studies have revealed that the closed channel gates can trap drug molecules within the channel pore, inhibiting their dissociation. researchgate.net Homology models based on bacterial potassium channel structures (KvAP, MthK, and Kv1.2) have been instrumental in visualizing the binding pocket. rupress.orgresearchgate.net These models suggest that the flexible structure of this compound, with its two aromatic rings connected by an alkylamine chain, allows it to fold and fit within the central cavity of the channel. researchgate.netvulcanchem.comresearchgate.net

Key amino acid residues within the transmembrane segments of the α1 subunit are crucial for high-affinity binding of this compound. Mutagenesis studies have identified several tyrosine residues in domains IIIS6 and IVS6 as important for interaction. ias.ac.inresearchgate.net Specifically, the methoxy (B1213986) groups on the phenyl rings of this compound are proposed to form hydrogen bonds with these tyrosine residues. researchgate.netnih.gov For instance, a tyrosine substitution of a threonine in IIIS5 enhances the action of devapamil. nih.govresearchgate.netresearchgate.net The nitrile group of this compound is also thought to play a role by coordinating with a Ca2+ ion bound to the selectivity filter glutamates. nih.gov This interaction may explain the observation of Ca2+ potentiation of PAA action, where the blocking efficacy is higher in the presence of Ca2+ compared to other permeant ions like Ba2+. nih.gov

The quaternary derivative of this compound, (-)-qD888, has been used as a membrane-impermeable probe to study the accessibility of the binding site. nih.govnih.gov Studies with (-)-qD888 have shown that it can block L-type calcium channels from both the intracellular and extracellular sides. nih.govnih.gov Intracellular application leads to a use-dependent block, confirming that the binding site is accessible from the cytoplasm when the channel is open. researchgate.netnih.govnih.gov The extracellular block is mainly resting-state-dependent. nih.govnih.gov

Interactive Data Table: Biochemical and Biophysical Parameters of this compound Interaction with L-type Calcium Channels

| Parameter | Value/Description | Research Model | Reference |

| Binding Site | α1 subunit, central pore cavity | L-type Ca2+ channels | guidetopharmacology.orgresearchgate.netias.ac.in |

| Access Pathway | Cytoplasmic side | L-type Ca2+ channels | researchgate.netias.ac.in |

| State Dependence | Higher affinity for open and inactivated states | Cardiac CaV1.2 channels | researchgate.netnih.gov |

| Key Interacting Residues | Tyrosine residues in IIIS6 and IVS6 | CaV1.2 | ias.ac.inresearchgate.net |

| (-)-qD888 IC50 (extracellular) | 90 µM (for Sr2+ current) | A7r5 smooth muscle-like cells | nih.govnih.gov |

| (-)-qD888 IC50 (extracellular) | 27 µM (for Na+ current) | A7r5 smooth muscle-like cells | nih.govnih.gov |

| Proposed H-bonding | Methoxy groups with tyrosine residues | LTCC homology models | researchgate.netnih.gov |

| Role of Nitrile Group | Coordinates with Ca2+ at the selectivity filter | LTCC homology models | nih.gov |

Modulation of Intracellular Signaling Pathways and Enzymatic Activities in Research Models

Beyond its direct action on ion channels, this compound has been shown to modulate several intracellular signaling pathways and enzymatic activities in various research models. These effects are often secondary to its primary role as a calcium channel blocker but can also involve other mechanisms.

One of the key pathways affected by this compound is the calcium-dependent signaling cascade. By blocking Ca2+ influx through L-type calcium channels, this compound can indirectly influence the activity of calcium-dependent enzymes and proteins. This includes a potential impact on Protein Kinase C (PKC) , a family of enzymes involved in various cellular processes that are often activated by calcium and diacylglycerol. molnova.comnih.govelifesciences.org While direct studies on this compound's effect on PKC are limited, the modulation of Ca2+ influx by related phenylalkylamines like verapamil is known to affect PKC-dependent processes such as smooth muscle contraction. nih.gov The regulation of L-type Ca2+ channels by PKC itself is complex, with evidence for both stimulation and inhibition of channel activity, indicating potential for crosstalk between these pathways. nih.gov

This compound may also influence adenylyl cyclase activity. Adenylyl cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. ebi.ac.uk The activity of some adenylyl cyclase isoforms is calcium-sensitive. Furthermore, the cAMP/Protein Kinase A (PKA) pathway is a major regulator of L-type calcium channels. nih.govplos.org While some research suggests that certain vascular relaxation effects are independent of adenylyl cyclase activation, the intricate relationship between calcium signaling and the cAMP pathway implies that a potent calcium channel blocker like this compound could have downstream effects on this system. researchgate.net For example, in some cardiac cell models, G-proteins that inhibit adenylyl cyclase also appear to modulate calcium channels. uni-muenchen.dejci.org

In specific experimental contexts, this compound has demonstrated effects on cellular redox balance. In rat models, it has been observed to decrease glutathione (B108866) levels and increase lipid peroxidation. wikipedia.org This pro-oxidant effect has been paradoxically linked to a protective role against stress-induced ulcers in these animal models. vulcanchem.comwikipedia.org

It is important to note that while this compound is a potent L-type calcium channel blocker, it can also interact with other ion channels at higher concentrations. For instance, its parent compound, verapamil, has been shown to directly bind to and block the ryanodine (B192298) receptor Ca2+ release channel in the sarcoplasmic reticulum of skeletal muscle. nih.gov

Interactive Data Table: Modulation of Signaling Pathways and Enzymes by this compound in Research Models

| Pathway/Enzyme | Observed Effect | Research Model | Reference |

| Protein Kinase C (PKC) | Potential indirect modulation via Ca2+ influx inhibition | General (inferred from verapamil studies) | molnova.comnih.govnih.gov |

| Adenylyl Cyclase | Potential indirect modulation via Ca2+-sensitive isoforms | General (inferred from pathway interactions) | plos.orgresearchgate.netuni-muenchen.de |

| Cellular Redox State | Decreased glutathione, increased lipid peroxidation | Rat models | vulcanchem.comwikipedia.org |

| Ryanodine Receptor | Potential for interaction (inferred from verapamil studies) | Rabbit skeletal muscle sarcoplasmic reticulum | nih.gov |

Computational and Theoretical Studies of Ligand Channel Interactions

Molecular Docking and Binding Pose Predictions

Molecular docking studies have been employed to predict the preferred binding poses of (-)-devapamil within homology models of LTCCs. These studies often utilize templates derived from the crystal structures of potassium channels, such as KvAP, KcsA, and Kv1.2, due to their structural similarities to the pore regions of calcium channels ( nih.gov, researchgate.net, rupress.org, nih.gov, researchgate.net).

Docking simulations suggest that this compound adopts an angular conformation within the central cavity of the channel. Specifically, ring B of the molecule is often predicted to extend towards the interface between repeats III and IV, while ring A is positioned in the central cavity ( nih.gov). Key interactions identified include hydrogen bonds formed between the methoxy (B1213986) groups of this compound and specific tyrosine residues within the channel, such as Tyr_IIIS6 and Tyr_IVS6 ( nih.gov, nih.gov, researchgate.net). Furthermore, the nitrile group of this compound is proposed to interact with calcium ions coordinated by glutamate (B1630785) residues located in the selectivity filter of repeats III and IV ( nih.gov, nih.gov, researchgate.net, researchgate.net, nih.gov). These interactions are critical for the molecule's affinity and efficacy as a channel blocker. The consistency of these predicted binding poses across different homology models, despite variations in the templates used, lends support to these findings ( researchgate.net, rupress.org).

Homology Modeling of Calcium Channel Structures for Ligand Interaction Studies

The lack of experimentally determined three-dimensional structures for mammalian LTCCs necessitates the use of homology modeling to create plausible structural representations of these channels for ligand interaction studies ( researchgate.net, rupress.org). Researchers have constructed homology models of the L-type calcium channel (Cav1.2) and other calcium channel subtypes, such as T-type calcium channels (TCCs), using various potassium channel crystal structures as templates ( researchgate.net, mdpi.com).

These homology models serve as crucial platforms for docking ligands like this compound and for rationalizing experimental data from mutational and electrophysiological studies ( rupress.org). The models have been validated against available experimental data and, in some cases, against later determined experimental structures, confirming their utility in predicting ligand-channel interactions ( researchgate.net). The flexibility of both the ligand and the channel residues, particularly tyrosine side chains, contributes to the robustness of these models, allowing for consistent ligand-channel contacts across different template-based models ( rupress.org).

Molecular Dynamics Simulations of Ligand-Channel Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-channel complexes and the pathways through which ligands access their binding sites. Studies have employed MD simulations to probe both the closed and open conformations of Cav1.2 channels in the presence of this compound, aiming to elucidate its access route from the intracellular side ( researchgate.net).

While specific MD simulations detailing this compound's dynamic interactions are less extensively detailed in the provided snippets, MD is a widely recognized technique for investigating ion channel dynamics, conformational changes, and ligand binding ( unibo.it, nih.gov). Simulations of other ion channels, such as the proton-activated GLIC and the eukaryotic chloride channel GluCl, have demonstrated the capability of MD to capture gating-like rearrangements and the influence of ligands on channel structure and dynamics ( nih.gov, nih.gov). These general applications highlight the potential of MD to further refine our understanding of this compound's interaction with calcium channels.

Quantum Chemical Calculations for Conformational Analysis and Energetics

Quantum chemical calculations, including Density Functional Theory (DFT), are valuable for analyzing the conformational landscape and energetics of drug molecules and their interactions. While direct quantum chemical calculations specifically on this compound's interaction with calcium channels are not extensively detailed, related studies have utilized these methods for conformational analysis of chiral molecules, including those with chromane (B1220400) structures ( nih.gov).

Furthermore, quantum chemical calculations have been employed to investigate the energetic aspects of phenylalkylamine interactions with calcium channels, contributing to an understanding of their binding affinities and potency ( researchgate.net). Monte Carlo energy minimizations, a related computational technique, have been used in conjunction with docking to optimize ligand-receptor complexes and refine binding poses ( researchgate.net, researchgate.net, nih.gov, researchgate.net). These methods are essential for a comprehensive evaluation of ligand-channel interactions, providing detailed energetic profiles that complement structural predictions.

Prediction of Novel Ligand-Channel Interaction Sites

Computational studies have pinpointed key regions and residues within the calcium channel pore that are critical for this compound binding. The central cavity and the interface between repeats III and IV are identified as significant interaction zones ( nih.gov). Specific amino acid residues, particularly tyrosine residues in the S6 segments (Tyr_IIIS6, Tyr_IVS6, and engineered Tyr_IIIS5), are crucial for forming hydrogen bonds with this compound's methoxy groups ( nih.gov, nih.gov, researchgate.net).

The selectivity filter, containing glutamate residues, is another vital area, with proposed interactions involving the nitrile group of this compound and calcium ions ( nih.gov, nih.gov, researchgate.net, researchgate.net, nih.gov). Experimental evidence from site-directed mutagenesis further supports the importance of the IVS6 segment, with mutations in this region, such as I1811M, significantly reducing the apparent association rate of this compound, underscoring its role in forming the phenylalkylamine receptor site ( nih.gov, embopress.org). These predicted and experimentally validated interaction sites provide a detailed molecular basis for this compound's channel-blocking activity.

Table 1: Selected Devapamil-Cav1.2 Residue Interactions

| Residue | Closest Devapamil (B1218581) Atom | Distance (Å) | Devapamil Energy (kcal/mol) | Source |

| M1p49 | CE | 4.4 | -0.9 | nih.gov |

| L1i19 | CD1 | 4.2 | -0.7 | nih.gov |

| T2p48 | (Data incomplete) | (Data incomplete) | (Data incomplete) | nih.gov |

Note: The provided snippet for Table 2 in Source nih.gov was incomplete, showing only partial data for interactions.

Enzymatic Metabolism Studies in Preclinical Research Context

In Vitro Cytochrome P450 Enzyme Interaction Studies

Cytochrome P450 3A4 (CYP3A4) has been identified as a principal enzyme involved in the metabolism of phenylalkylamines, including verapamil (B1683045), and by extension, is anticipated to play a significant role in the metabolism of (-)-devapamil. vulcanchem.comnih.govbiointerfaceresearch.comresearchgate.netpharmgkb.org Studies involving verapamil enantiomers and their metabolites have demonstrated their capacity to inhibit CYP3A activity in a time- and concentration-dependent manner. Notably, S-verapamil and its metabolite S-norverapamil exhibited greater potency in inactivating CYP3A4 compared to their R-enantiomers and the metabolite D617. nih.gov While direct studies detailing this compound's specific CYP inhibition kinetics are not extensively detailed in the provided literature, its structural resemblance to verapamil suggests a potential for interaction with CYP enzymes, possibly acting as either an inhibitor or a substrate. nih.govbiointerfaceresearch.comresearchgate.net

Identification and Characterization of Metabolites in Research Systems

In preclinical research settings, this compound is metabolized through pathways mediated by CYP3A4, specifically involving N-demethylation and O-demethylation. vulcanchem.com The following major metabolites have been identified:

| Metabolite | Activity | Relative Contribution (approx.) |

| N-Desmethyl-devapamil | Active (approx. 20% of parent activity) | 20% of parent activity |

| 3-O-Desmethyl-devapamil | Inactive | Not specified |

| 4-O-Desmethyl-devapamil | Inactive | Not specified |

Stereoselective Biotransformation Pathways

Phenylalkylamines (PAAs) are known to undergo stereoselective metabolism, a characteristic that significantly influences their pharmacokinetic profiles. For verapamil, CYP3A4 exhibits distinct stereoselective preferences. Research indicates that when R-verapamil serves as a substrate for CYP3A4, N-dealkylation primarily leads to the formation of D-617. In contrast, when S-verapamil is the substrate, norverapamil (B1221204) emerges as the predominant product. pharmgkb.org Furthermore, studies comparing the CYP3A4 inactivation potency of verapamil enantiomers and their metabolites revealed that S-enantiomers and their metabolites (such as S-norverapamil) were more potent inhibitors than their R-enantiomer counterparts. The observed order of inactivation potency was S-norverapamil > S-verapamil > R-norverapamil > R-verapamil > D617. nih.gov This stereoselectivity suggests that the specific enantiomeric form of this compound is likely to influence its metabolic fate and its interactions with drug-metabolizing enzymes.

Influence on Drug-Metabolizing Enzyme Activity

The influence of this compound on drug-metabolizing enzyme activity is primarily inferred from studies on structurally related compounds like verapamil. As noted, verapamil and its metabolites can inhibit CYP3A activity, which has implications for potential drug-drug interactions. nih.gov Given the structural similarities, this compound may similarly affect the activity of drug-metabolizing enzymes, particularly CYP3A4. nih.govbiointerfaceresearch.comresearchgate.net Beyond CYP3A4, other CYP isoforms such as CYP3A5 and CYP2C8 are known to metabolize verapamil, pharmgkb.org and the extent to which this compound interacts with these or other drug-metabolizing enzymes warrants further investigation. The stereoselective inhibition of CYP3A4 by verapamil enantiomers underscores the critical role of stereochemistry in determining the impact of PAAs on enzyme activity, a principle likely applicable to this compound. nih.gov

Advanced Research Methodologies and Techniques

Use of Fluorescent Ligands for Mechanistic Binding Studies

Fluorescent probes offer a sensitive and versatile approach to studying ligand-receptor interactions, including the binding of calcium channel modulators to their targets. Fluorescently labeled analogs of dihydropyridines (DHPs) and phenylalkylamines (PAAs) have been synthesized and utilized to investigate L-type calcium channels (LTCCs) nih.govresearchgate.netresearchgate.netacs.org. For instance, DMBODIPY-PAA, a fluorescently labeled phenylalkylamine, has been employed to study LTCCs, binding reversibly to purified channels and labeling phenylalkylamine receptors with high affinity researchgate.net. These fluorescent ligands can substitute for radioligands in binding assays, enabling the study of equilibrium binding, kinetics, and allosteric regulation of LTCCs nih.govresearchgate.net. Fluorescence Resonance Energy Transfer (FRET) has also been used with fluorescent diltiazem (B1670644) analogs to probe the proximity of binding sites for different classes of calcium channel antagonists on LTCCs acs.org.

Studies have reported binding affinities for these fluorescent probes:

(-)-STBodipy-DHP showed an IC50 of 14.8 nM for blocking 45Ca2+ uptake through L-type Ca2+ channels in GH3 cells, while its (+)-enantiomer had an IC50 of 562 nM nih.gov.

DMBODIPY-PAA demonstrated a dissociation constant (Kd) of 6.82 nM for purified L-type Ca2+ channels researchgate.net.

These fluorescent probes not only facilitate quantitative binding studies but also allow for the visualization of channel-ligand interactions, providing mechanistic insights into how compounds like (-)-Devapamil interact with their targets nih.govresearchgate.netresearchgate.net.

Mutagenesis Studies for Elucidating Amino Acid Determinants of Action

Site-directed mutagenesis is a powerful tool for identifying specific amino acid residues within ion channels that are critical for drug binding and function. By altering specific amino acids, researchers can probe their role in the interaction with compounds like Verapamil (B1683045) and, by extension, its enantiomers.

Studies on T-type calcium channels have shown that mutations, such as the L1825W mutation, can significantly alter the channel's response to Verapamil block, suggesting the involvement of this residue in the drug's binding site nih.govresearchgate.net. In the context of HERG potassium channels, mutations within or near the pore region have been investigated for their impact on Verapamil block. For example, the Ser620Thr mutation reduced Verapamil block by approximately 20-fold, whereas the Ser631Ala mutation also reduced the block, indicating the importance of these serine residues in the channel's interaction with Verapamil ahajournals.org. Research on human Kv1.5 channels has implicated residues like Ile502 and Val510 in the functional basis of Verapamil blockade cellphysiolbiochem.com. Furthermore, studies on muscle acetylcholine (B1216132) receptors have revealed that specific mutations, such as a valine-to-alanine substitution at the 13' residue of the M2 transmembrane segment, can alter the drug's mechanism of action nih.gov. The impact of specific mutations can be quantified by measuring changes in drug potency or affinity, as demonstrated by the differential reduction in Verapamil block observed with the Ser620Thr and Ser631Ala mutations in HERG channels ahajournals.org.

| Mutation | Channel Type | Impact on Verapamil Block | Reference(s) |

| Ser620Thr | HERG K+ | Reduced block (20-fold) | ahajournals.org |

| Ser631Ala | HERG K+ | Reduced block | ahajournals.org |

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Analysis in Research

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for determining the structure of drug molecules, their metabolites, and their interactions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the enantioselective quantification of Verapamil and its metabolites in biological matrices like plasma nih.govresearchgate.net. These methods achieve high sensitivity, enabling the detection of compounds at very low concentrations. For instance, LC-ESI-MS/MS methods have reported quantification limits down to 50 pg/500 μL plasma for Verapamil enantiomers nih.gov. More recently, high-performance liquid chromatography with fluorescence detection (HPLC-FL) has achieved lower limits of quantification, with LLOQs of 1 ng/mL for Verapamil enantiomers mdpi.com.

NMR spectroscopy, particularly 1H NMR, is crucial for the structural elucidation of metabolites formed from compounds like Verapamil. Combined with mass spectrometry, NMR can provide definitive proof of the chemical structures of these biotransformation products nih.govtandfonline.com. Furthermore, 1H NMR, in conjunction with molecular modeling, has been employed to determine the solution conformation of Verapamil and to study its interactions with ions like Ca2+, providing insights into how the drug's structure changes upon complex formation nih.gov. High-resolution mass spectrometry (HRMS) coupled with techniques like Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry/Mass Spectrometry (MSE) is also utilized for rapid detection and comprehensive structural characterization of drug metabolites core.ac.uk.

| Analyte | Method | Lower Limit of Quantification (LLOQ) | Reference(s) |

| Verapamil enantiomers | LC-ESI-MS/MS | 50 pg/500 μL plasma | nih.gov |

| Verapamil enantiomers | HPLC-Fluorescence Detection (HPLC-FL) | 1 ng/mL plasma | mdpi.com |

Cryo-Electron Microscopy and X-ray Crystallography of Channel-Ligand Complexes (if available for related compounds)

High-resolution structural techniques such as Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography have revolutionized the understanding of protein structure and function, including the precise binding sites of drugs within ion channels guidetopharmacology.orgresearchgate.netcriver.com. These methods provide atomic-level details of how molecules like Verapamil interact with their target channels.

Cryo-EM has been instrumental in determining the structure of voltage-gated calcium channels, such as the rabbit Cav1.1 channel, at near-atomic resolution guidetopharmacology.orgresearchgate.net. These structural studies have revealed that phenylalkylamines (PAAs), including Verapamil, bind within the central cavity of the pore domain, situated on the intracellular side of the selectivity filter guidetopharmacology.orgresearchgate.net. This binding mode is consistent with their classification as pore blockers and explains their state-dependent inhibition of channel activity guidetopharmacology.org. X-ray crystallography has also provided detailed insights, visualizing the binding of Verapamil within the pore of bacterial calcium channels and revealing how the drug's structure interacts with channel residues researchgate.net.

Homology modeling, based on existing X-ray crystal structures of related channels, serves as a complementary approach to predict ligand-channel interactions when direct structural data is limited researchgate.net. These models have been used to study the binding poses of compounds like Devapamil (B1218581) within LTCCs, offering insights into structure-activity relationships researchgate.netresearchgate.net. The structural information obtained from these advanced techniques is invaluable for understanding the molecular mechanisms of action and for guiding the rational design of new therapeutic agents targeting calcium channels.

Current Research Gaps and Future Directions in Chemical Biology

Identification of Novel Binding Sites or Allosteric Modulators

Despite significant understanding of (-)-Devapamil's interaction with the canonical phenylalkylamine binding site on LTCCs, research continues to probe for additional or allosteric interaction sites. Studies suggest that the binding of PAAs like devapamil (B1218581) is allosterically linked to other drug classes, such as dihydropyridines (DHPs), which are known allosteric modulators researchgate.netannualreviews.org. Specifically, the γ1 subunit of skeletal muscle LTCCs has been shown to allosterically modulate the effects of devapamil, indicating that interactions with auxiliary subunits can influence its pharmacology pnas.org. Furthermore, the binding affinity of devapamil to its receptor site is modulated by calcium ion concentrations, suggesting an allosteric regulatory mechanism involving ions nih.gov. Structural analyses hint that devapamil may extend its methoxyphenyl rings into interfaces between channel subunits, potentially interacting with regions beyond the primary pore-blocking site researchgate.net. Intriguingly, a quaternary derivative of devapamil (qD888) has been shown to block LTCCs from both intracellular and extracellular sides, implying the existence of multiple, distinct interaction points on the channel complex nih.gov. These findings underscore the potential for identifying novel binding sites or allosteric modulatory mechanisms that could be exploited for developing more refined therapeutic agents or research probes.

Development of Highly Selective Pharmacological Tools based on this compound Scaffold

The phenylalkylamine scaffold, exemplified by this compound, presents a promising foundation for developing highly selective pharmacological tools. The distinct binding affinities observed between the enantiomers of devapamil, particularly the (R)-enantiomer, highlight the stereospecificity of its interactions and the potential for chiral resolution to yield agents with tailored pharmacological profiles vulcanchem.comnih.gov. Computational modeling approaches are being employed to evaluate the binding affinities of PAAs to different calcium channel subtypes, aiming to enhance selectivity for T-type calcium channels (TCCs) over L-type calcium channels (LCCs) mdpi.com. This pursuit of subtype selectivity is crucial for developing precise pharmacological probes that can dissect the specific roles of different calcium channel isoforms in cellular signaling and disease.

Furthermore, the concept of "scaffold hopping" in drug discovery offers a strategic avenue for modifying the this compound structure to generate novel compounds with improved selectivity, potency, or pharmacokinetic properties nih.govtandemai.compharmablock.com. Structure-activity relationship (SAR) studies, informed by mutational analyses of channel binding sites, can guide the rational design of such derivatives psu.edu. By systematically altering peripheral moieties or exploring variations of the core phenylalkylamine scaffold, researchers aim to create a new generation of chemical tools that can specifically target particular calcium channel subtypes or even specific channel states, thereby enabling more precise investigations into channel function.

Mechanistic Studies on Channel Trafficking and Regulation by this compound

Beyond its direct pore-blocking activity, the influence of this compound on ion channel trafficking and cellular regulation represents a significant area for further research. While direct evidence for this compound's impact on channel trafficking is limited, studies involving related phenylalkylamines offer compelling insights. For instance, verapamil (B1683045), another PAA, has been shown to promote the endoplasmic reticulum (ER) to Golgi trafficking of a mutant GABA(A) receptor subunit, thereby enhancing its surface expression and functional activity nih.gov. This suggests that PAAs may possess the capacity to modulate the intracellular transport and localization of ion channels.

Voltage-gated calcium channels (VGCCs), including LTCCs, are known to form large supramolecular complexes that regulate their trafficking, localization, and turnover columbia.edu. The precise mechanisms governing the internalization and surface expression of VGCCs, particularly at presynaptic terminals, remain poorly understood mit.edu. Investigating whether this compound, or its derivatives, can influence these trafficking pathways—such as by interacting with auxiliary subunits or chaperone proteins involved in protein folding and transport—could reveal novel regulatory roles and therapeutic targets. Such mechanistic studies are essential for a comprehensive understanding of how these channels are dynamically controlled within the cell.

Application in Advanced Biological System Models for Fundamental Discoveries

The application of this compound in advanced biological system models holds significant promise for uncovering fundamental biological principles. While its use in animal studies for conditions like stress-induced ulcers has been documented vulcanchem.com, and early clinical trials are exploring its synergistic effects with other agents vulcanchem.com, its potential in more sophisticated in vitro and in vivo models remains largely untapped. The broader field of chemical biology increasingly utilizes high-content screening, phenotypic screening, and advanced cellular and whole-organism models to drive innovation and uncover novel mechanisms nih.gov.

Future research could leverage this compound in complex cellular models, such as induced pluripotent stem cell (iPSC)-derived cardiomyocytes or neurons, or in organoid systems. These models recapitulate aspects of physiological complexity that are often lost in simpler cell cultures, allowing for the study of channel function in a more integrated cellular environment. For example, using this compound in cardiac organoids could elucidate its precise role in excitation-contraction coupling and arrhythmogenesis, while its application in neuronal organoids might shed light on its effects on synaptic plasticity and neuronal excitability. Furthermore, employing genetically engineered models that specifically alter LTCC expression or function, in conjunction with this compound treatment, could provide critical insights into the channel's specific contributions to physiological and pathological processes, thereby facilitating fundamental discoveries in cardiovascular and neurological sciences.

Q & A

Q. What is the molecular mechanism of (-)-Devapamil as a calcium channel blocker, and how can researchers validate its specificity for L-type channels?

this compound is a phenylalkylamine-class compound that blocks L-type calcium channels in a use-dependent manner, preferentially binding to the inactivated state of the channel . To validate its specificity, researchers should:

- Use patch-clamp electrophysiology to measure calcium currents in isolated cardiomyocytes or transfected HEK293 cells expressing L-type channels.

- Compare inhibition potency against other calcium channel subtypes (e.g., T-type or N-type) using selective agonists/antagonists.

- Employ radioligand binding assays with [³H]-labeled this compound to quantify receptor affinity and competitive displacement by other L-type blockers (e.g., verapamil) .

Q. How should researchers design in vitro experiments to assess this compound’s role in reversing multidrug resistance (MDR) in cancer cells?

this compound reverses MDR by inhibiting P-glycoprotein (P-gp)-mediated drug efflux. Key experimental considerations include:

- Selecting resistant cell lines (e.g., KB-V1 or MCF-7/ADR) and measuring intracellular accumulation of fluorescent substrates (e.g., rhodamine-123) via flow cytometry.

- Co-administering this compound with chemotherapeutics (e.g., doxorubicin) and quantifying IC₅₀ shifts using colony formation assays .

- Controlling for off-target effects by comparing results with P-gp knockout models or selective inhibitors (e.g., tariquidar).

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in reversing MDR across studies be systematically addressed?

Discrepancies may arise from variations in experimental models (e.g., cell line heterogeneity) or pharmacokinetic factors. Researchers should:

- Perform meta-analyses of published IC₅₀ values, stratifying results by cell type, drug combination, and P-gp expression levels.

- Validate findings using 3D tumor spheroids or patient-derived xenografts to better mimic in vivo conditions.

- Assess the role of metabolites (e.g., via LC-MS/MS) to determine if active derivatives contribute to observed effects .

Q. What methodological strategies optimize the assessment of this compound’s cardiovascular effects in preclinical models?

- In vivo: Use telemetry in conscious rodents to monitor blood pressure and heart rate, avoiding anesthesia-induced artifacts.

- Ex vivo: Employ Langendorff-perfused hearts to isolate direct cardiac effects from systemic influences.

- Data Analysis: Apply nonlinear regression to concentration-response curves, reporting EC₅₀/IC₅₀ values with confidence intervals to ensure statistical rigor .

Q. How can researchers reconcile this compound’s dual roles as a calcium channel blocker and P-gp inhibitor in complex disease models?

- Use genetic silencing (siRNA/shRNA) to dissect the relative contributions of L-type channel inhibition versus P-gp modulation.

- Conduct transcriptomic profiling (RNA-seq) to identify downstream pathways affected by each mechanism.

- Design dose-escalation studies to establish therapeutic windows where one effect predominates .

Methodological and Analytical Considerations

Q. What statistical approaches are critical for validating this compound’s dose-dependent effects in heterogeneous cell populations?

- Use mixed-effects models to account for inter-experimental variability.

- Apply bootstrapping to estimate uncertainty in dose-response parameters.

- Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overreliance on significance thresholds .

Q. How should researchers address potential off-target effects of this compound in neuronal or non-cardiovascular systems?

- Screen for activity against unrelated ion channels (e.g., KV, NaV) using automated patch-clamp platforms.

- Perform RNA-seq or proteomic analyses to identify unintended pathway activation.

- Validate findings in tissue-specific knockout models (e.g., neuronal L-type channel KO mice) .

Data Reproducibility and Reporting

Q. What minimum dataset details are essential for reproducibility in this compound research?

- Compound purity (HPLC traces), storage conditions, and solvent used (e.g., DMSO concentration ≤0.1%).

- Full protocols for cell culture (passage number, media composition) and electrophysiology (voltage protocols, solution recipes).

- Raw data for key figures (e.g., unprocessed Western blots, electrophysiology traces) uploaded to public repositories .

Q. How can researchers mitigate batch-to-batch variability in this compound sourcing?

- Obtain certificates of analysis (CoA) from suppliers, verifying enantiomeric purity (>99% for (-)-enantiomer).

- Perform in-house validation via chiral HPLC or circular dichroism spectroscopy.

- Include a reference batch in all experiments as an internal control .

Translational Challenges

Q. What preclinical models best predict this compound’s efficacy in overcoming blood-brain barrier (BBB) limitations for CNS applications?

- Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure permeability and P-gp interaction.

- Conduct PET imaging with radiolabeled this compound in non-human primates to assess brain penetration.

- Validate findings in transgenic mice overexpressing human P-gp at the BBB .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.